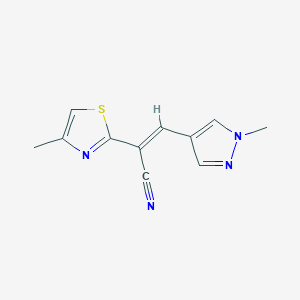
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XMD8-92 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
作用機序
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein tankyrase. This protein is involved in the regulation of β-catenin, a key component of the Wnt pathway. By inhibiting tankyrase, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide prevents the degradation of β-catenin and leads to the inhibition of Wnt signaling.
Biochemical and Physiological Effects
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits cell proliferation and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In addition, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. It has also been shown to have high selectivity for tankyrase, which reduces the risk of off-target effects. However, 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide. One potential application is in the treatment of cancer, particularly in combination with other therapies. 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. In addition, further studies are needed to fully understand the mechanism of action of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide and its potential side effects.
合成法
The synthesis of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide involves several steps, including the reaction of 6-methyl-4-hydroxycoumarin with 3-methylbutyric acid to form 6-methyl-N-(3-methylbutyl)-4-hydroxycoumarin. This intermediate is then reacted with oxalyl chloride and N,N-dimethylformamide to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide.
科学的研究の応用
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including colon, breast, and liver cancer cells. 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
特性
IUPAC Name |
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)6-7-17-16(19)15-9-13(18)12-8-11(3)4-5-14(12)20-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWPBQNLSENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)

![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
